molecular formula C14H23NO5S B2802389 N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2034586-47-3

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B2802389
CAS No.: 2034586-47-3
M. Wt: 317.4
InChI Key: SMBOOMXMVPSSDR-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H23NO5S and its molecular weight is 317.4. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₃H₁₉N₁O₅S
  • Functional Groups :
    • Sulfonamide group (-SO₂NH₂)
    • Methoxy groups (-OCH₃)
    • A branched alkyl chain

The presence of multiple methoxy groups enhances the compound's solubility and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity :
Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis, which is crucial for nucleic acid production.

2. Modulation of Cell Signaling Pathways :
The compound may influence various signaling pathways, potentially leading to apoptosis in cancer cells.

3. Interaction with Proteins and Nucleic Acids :
The sulfonamide group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria by interfering with folate metabolism.

CompoundActivityMechanism
This compoundHighInhibits folate synthesis
Traditional SulfonamidesModerateSimilar mechanism but less effective

Anticancer Potential

This compound has been explored for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The structural features may enhance its interaction with molecular targets involved in cancer progression.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with other sulfonamide derivatives:

Compound NameKey FeaturesBiological Activity
N-(4-methoxyphenyl)methanesulfonamideContains methoxy group on phenyl ringModerate antimicrobial activity
N-(2-bromophenyl)methanesulfonamideContains bromine; less reactiveLimited antimicrobial effects

The presence of multiple methoxy groups and a branched alkyl chain in this compound enhances its reactivity and biological interactions compared to these analogs.

Case Studies

Recent studies have highlighted the medicinal properties of this compound derived from natural sources. For instance:

  • Study on Natural Sources : Researchers at Bihar Agricultural University identified this compound as a bioactive component in makhana (fox nut), suggesting its therapeutic potential in enhancing health benefits beyond dietary value.
    "This discovery reflects the growing interest in exploring natural products for pharmaceutical applications."

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Critical steps include:

  • Substituent Introduction : Use of sodium hydroxide or triethylamine to deprotonate intermediates and facilitate substitutions (e.g., methoxy group installation) .
  • Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactant solubility and reaction efficiency .
  • Purification : Flash column chromatography is essential for isolating the target compound from impurities, as highlighted in a similar sulfonamide synthesis achieving 67% yield .
    Key conditions to optimize include temperature (room temperature to 50°C), reaction time (18–24 hours for sulfonylation), and stoichiometric ratios of reagents to minimize byproducts .

Q. How can structural characterization techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for analogous sulfonamides (mean C–C bond deviation: 0.005 Å; R factor: 0.056) .
  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent environments (e.g., methoxy groups at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for similar compounds) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating endothelin receptor antagonism, and how do substituents influence ETA selectivity?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand displacement assays using human ETA receptors measure IC₅₀ values. Hydrophobic substituents (e.g., isobutyl) at specific positions enhance binding affinity, as seen in biphenylsulfonamide analogues .
  • In Vivo Models : Conscious rat or primate models assess pressor response inhibition. For example, BMS-187308 (a related sulfonamide) showed dose-dependent inhibition of ET-1-induced hypertension at 10–30 µmol/kg .
  • Substituent Impact : The 2,3-dimethoxy-2-methylpropyl group may enhance solubility and receptor interactions, while the 4-methoxy-2-methylbenzene moiety contributes to hydrophobic binding .

Q. How can computational chemistry predict binding affinity, and what are the limitations?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target receptors (e.g., ETA). For example, meta-methoxy groups may form hydrogen bonds with residues in the receptor’s hydrophobic pocket .
  • Limitations :
  • Force Field Accuracy : Assumptions about van der Waals interactions may misestimate binding energies.
  • Solvent Effects : Simulations often neglect dynamic solvent interactions, affecting prediction reliability .

Q. How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Controlled Assays : Standardize conditions (e.g., pH, temperature) to isolate substituent effects. For example, conflicting ETA binding data may arise from variations in assay buffer ionic strength .
  • Isosteric Replacement : Substitute the 2-methyl group with bioisosteres (e.g., trifluoromethyl) to probe electronic vs. steric effects .
  • Meta-Analysis : Cross-reference data from analogues like N-(3-methoxyphenyl)-3-methylbenzenesulfonamide, where para-substitution improved solubility but reduced receptor affinity .

Q. Contradiction Analysis

Discrepancies in bioactivity data (e.g., variable IC₅₀ values across studies) may stem from:

  • Assay Variability : Differences in cell lines or receptor isoforms.
  • Impurity Interference : Uncontrolled impurities (>0.1% individual, >0.5% total) alter results .
  • Substituent Isomerism : Methoxy group orientation (ortho vs. para) impacts receptor interactions .

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5S/c1-11-8-12(19-4)6-7-13(11)21(16,17)15-9-14(2,20-5)10-18-3/h6-8,15H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOOMXMVPSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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